molecular formula C14H14N2S B1622744 2-(1H-indol-3-yl)-2-thien-2-ylethanamine CAS No. 51626-50-7

2-(1H-indol-3-yl)-2-thien-2-ylethanamine

Cat. No.: B1622744
CAS No.: 51626-50-7
M. Wt: 242.34 g/mol
InChI Key: QLJAEMUUZBSJJF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-thien-2-ylethanamine: is a compound that features both an indole and a thiophene ring. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiophene, another heterocyclic compound, is known for its aromaticity and is used in various chemical applications . The combination of these two rings in a single molecule makes this compound an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine typically involves the formation of the indole and thiophene rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    2-(2-thienyl)ethanamine: Lacks the indole ring, which reduces its potential biological activities.

Uniqueness

2-(1H-indol-3-yl)-2-thien-2-ylethanamine is unique due to the presence of both indole and thiophene rings, which confer a combination of chemical reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJAEMUUZBSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395847
Record name 2-(1H-indol-3-yl)-2-thien-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-50-7
Record name 2-(1H-indol-3-yl)-2-thien-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-indol-3-yl)-2-thien-2-ylethanamine
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2-(1H-indol-3-yl)-2-thien-2-ylethanamine
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Reactant of Route 6
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